molecular formula C6H12N2O B1465175 1,6-Dimethylpiperazin-2-one CAS No. 851726-91-5

1,6-Dimethylpiperazin-2-one

Cat. No. B1465175
Key on ui cas rn: 851726-91-5
M. Wt: 128.17 g/mol
InChI Key: ILWSUADBJSOIGH-UHFFFAOYSA-N
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Patent
US07435735B2

Procedure details

A solution of benzyl 3,4-dimethyl-5-oxopiperazine-1-carboxylate (780 mg, 2.97 mmol) in EtOH was degassed and purged with nitrogen and treated with 10% palladium on carbon (78 mg). The mixture was degassed and purged with nitrogen again and placed under a balloon atmosphere of hydrogen. The reaction was stirred for 3 h at room temperature and filtered through a pad of Celite, washing with MeOH. The resulting filtrate was concentrated to an oil which was dissolved in toluene. The solution was again filtered through Celite, and the resulting filtrate was concentrated in vacuo to afford the product.
Name
benzyl 3,4-dimethyl-5-oxopiperazine-1-carboxylate
Quantity
780 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[N:7]([CH3:8])[C:6](=[O:9])[CH2:5][N:4](C(OCC2C=CC=CC=2)=O)[CH2:3]1>CCO>[CH3:8][N:7]1[CH:2]([CH3:1])[CH2:3][NH:4][CH2:5][C:6]1=[O:9]

Inputs

Step One
Name
benzyl 3,4-dimethyl-5-oxopiperazine-1-carboxylate
Quantity
780 mg
Type
reactant
Smiles
CC1CN(CC(N1C)=O)C(=O)OCC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred for 3 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purged with nitrogen
ADDITION
Type
ADDITION
Details
treated with 10% palladium on carbon (78 mg)
CUSTOM
Type
CUSTOM
Details
The mixture was degassed
CUSTOM
Type
CUSTOM
Details
purged with nitrogen again
FILTRATION
Type
FILTRATION
Details
filtered through a pad of Celite
WASH
Type
WASH
Details
washing with MeOH
CONCENTRATION
Type
CONCENTRATION
Details
The resulting filtrate was concentrated to an oil which
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in toluene
FILTRATION
Type
FILTRATION
Details
The solution was again filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
the resulting filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford the product

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
CN1C(CNCC1C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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